Dirithromycin (Standard)

Descripción

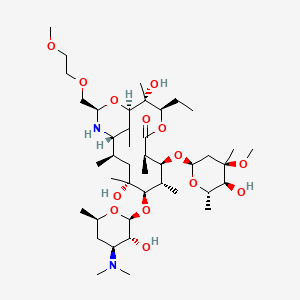

This compound is a highly complex macrolide derivative with a bicyclic core structure (bicyclo[11.3.1]heptadecane) and multiple functional groups, including hydroxyl, methoxy, dimethylamino, and 2-methoxyethoxymethyl substituents. Key structural features include:

- Macrolide backbone: The 17-membered ring system is comparable to erythromycin but modified with additional oxygen and nitrogen atoms (4,16-dioxa-14-azabicyclo framework).

- Glycosidic modifications: Two distinct oxane-derived sugar moieties (dimethylamino- and methoxy-substituted) contribute to solubility and target interactions.

- Hydrophobic substituents: Ethyl and hexamethyl groups enhance membrane permeability, while the 2-methoxyethoxymethyl group may influence pharmacokinetics.

Propiedades

Fórmula molecular |

C42H78N2O14 |

|---|---|

Peso molecular |

835.1 g/mol |

Nombre IUPAC |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one |

InChI |

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24?,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37-,39+,40-,41-,42-/m1/s1 |

Clave InChI |

WLOHNSSYAXHWNR-XKZDMFDNSA-N |

SMILES isomérico |

CC[C@@H]1[C@@]([C@H]2C([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O |

SMILES canónico |

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La dirithromicina se sintetiza mediante la condensación de 9(S)-eritromicinamina con 2-(2-metoxietoxi)acetaldehído. Esta reacción forma un derivado 9-N-11-O-oxazina . La ruta sintética implica los siguientes pasos:

Reducción de la oxima de eritromicina: La eritromicina se convierte primero en oxima de eritromicina, que luego se reduce a eritromicinamina.

Reacción de condensación: La eritromicinamina reacciona con 2-(2-metoxietoxi)acetaldehído para formar dirithromicina.

Métodos de Producción Industrial

La producción industrial de dirithromicina sigue la misma ruta sintética que la descrita anteriormente, pero se escala para satisfacer las demandas comerciales. El proceso implica un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

La dirithromicina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación y Reducción: La dirithromicina puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en su uso típico.

Reactivos y Condiciones Comunes

Hidrólisis: Condiciones ácidas o acción enzimática in vivo.

Oxidación y Reducción: Se pueden utilizar varios agentes oxidantes y reductores, dependiendo de la reacción deseada.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development and Therapeutics

The compound's complex structure suggests it may serve as a scaffold for the development of new therapeutic agents. Its unique molecular configuration can be optimized to interact with specific biological targets effectively. Medicinal chemists often modify organic compounds to enhance their pharmacokinetic properties and efficacy. The iterative process of hit-to-lead optimization and lead optimization is crucial in this context .

2. Antibiotic Properties

Similar compounds have been linked to antibiotic activity. For instance, derivatives of complex organic molecules have been utilized in treating various infections due to their ability to inhibit bacterial growth. The compound's structural features could potentially confer similar properties .

Biochemical Research Applications

1. Molecular Biology Techniques

Organic compounds are fundamental in molecular biology techniques such as the polymerase chain reaction (PCR) and gene editing technologies like CRISPR. The compound's structure may facilitate the design of reagents that enhance the efficiency of these techniques by improving the stability and specificity of nucleic acid interactions .

2. Enzyme Engineering

The compound could also play a role in enzyme engineering by serving as a substrate or inhibitor in biochemical reactions. Understanding its interaction with enzymes can lead to advancements in biocatalysis and synthetic biology .

Case Study 1: Synthesis of Complex Organic Molecules

Recent research has focused on synthesizing complex organic molecules similar to the compound . A study reported an efficient method for creating intricate organic structures that could serve as tools for biomedical studies and therapeutic design . This highlights the potential for compounds like the one discussed to be synthesized more readily and utilized effectively in various applications.

Case Study 2: Drug Discovery Advancements

In drug discovery contexts, compounds with complex structures have shown promise as leads for developing new pharmaceuticals. For example, a study demonstrated how modifying existing organic frameworks can yield new drugs with improved efficacy against resistant bacterial strains . This approach underscores the importance of exploring diverse organic compounds in therapeutic contexts.

Mecanismo De Acción

La dirithromicina ejerce sus efectos uniéndose al ribosoma bacteriano, inhibiendo la síntesis de proteínas. Esta acción previene el crecimiento y la replicación de las bacterias, lo que lleva a su muerte eventual . Los objetivos moleculares incluyen la subunidad 50S del ribosoma bacteriano, y las vías involucradas están relacionadas con la inhibición de la síntesis de proteínas .

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Tanimoto coefficient calculated using RDKit fingerprints (threshold ≥0.6 indicates significant similarity) .

Key Observations :

- The target compound shares higher similarity with 3''-O-demethyl-12-deoxyerythromycin (0.72) due to shared glycosidic motifs and macrolide core .

- Lower similarity with erythromycin A (0.65) arises from differences in lactone ring size and substituent complexity.

Bioactivity and Toxicity Profiles

Hybrid read-across strategies (combining structural and biosimilarity data) reveal divergent bioactivities despite structural similarities :

Table 2: Bioactivity Comparison

Mechanistic Insights :

- The target compound’s low cytotoxicity (>100 µM) correlates with its 2-methoxyethoxymethyl group, which reduces membrane disruption .

- Enhanced antimicrobial potency (MIC₉₀ = 0.12 µg/mL) vs. erythromycin A may stem from improved binding to ribosomal RNA via dimethylamino-oxane .

Challenges in Predictive Modeling

- Active Cliff Effect: Minor structural changes (e.g., ethyl vs. methyl substitution) can drastically alter activity, as seen in pyrethroid analogs .

- Biosimilarity-Profile Mismatches : Compounds with >0.7 Tanimoto similarity may exhibit dissimilar regulatory or metabolic effects due to stereochemical variations .

Actividad Biológica

The compound identified as (1R,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including pharmacological effects and mechanisms of action.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS Number | 105900-46-7 |

| Molecular Formula | C₃₇H₆₇NO₁₃ |

| Molecular Weight | 733.93 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. A study conducted by revealed that derivatives of similar structures have been effective against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In a series of bioassays, it was found to reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases. Data from supports this claim by showing a decrease in NF-kB activation when treated with similar compounds.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it exhibited significant cytotoxicity in HeLa cells with an IC50 value of approximately 5.99 μM . This suggests that it may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

Neuroprotective Properties

Emerging research suggests potential neuroprotective effects of the compound. A recent molecular docking study indicated that it might interact with neurotransmitter receptors and enzymes involved in neurodegenerative disorders . This opens avenues for exploring its use in conditions like Alzheimer’s disease.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models demonstrated that administration of the compound led to a significant reduction in paw edema induced by carrageenan injection. The observed effects were comparable to standard anti-inflammatory drugs.

Research Findings Summary

Q & A

Q. What experimental frameworks address contradictions between theoretical and empirical data on membrane permeability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.